1,1-Dibromocyclobutane

Synthetic methodology Carbene precursor Decarboxylative bromination

1,1-Dibromocyclobutane (CAS 33742-81-3) is a geminal dibrominated four-membered carbocycle with molecular formula C4H6Br2 and molecular weight 213.90 g/mol. The compound is characterized by two bromine atoms attached to the same carbon atom in a puckered cyclobutane ring, as predicted by ab initio calculations and confirmed via gas-phase electron diffraction studies.

Molecular Formula C4H6Br2
Molecular Weight 213.90 g/mol
CAS No. 33742-81-3
Cat. No. B14685843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromocyclobutane
CAS33742-81-3
Molecular FormulaC4H6Br2
Molecular Weight213.90 g/mol
Structural Identifiers
SMILESC1CC(C1)(Br)Br
InChIInChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2
InChIKeyOMVVCERCDNKSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromocyclobutane CAS 33742-81-3: Core Properties and Procurement Baseline


1,1-Dibromocyclobutane (CAS 33742-81-3) is a geminal dibrominated four-membered carbocycle with molecular formula C4H6Br2 and molecular weight 213.90 g/mol . The compound is characterized by two bromine atoms attached to the same carbon atom in a puckered cyclobutane ring, as predicted by ab initio calculations and confirmed via gas-phase electron diffraction studies . As a dense (calculated density 2.18 g/cm³), volatile liquid with a predicted boiling point of 160.8–167.1°C (at 760 mmHg) and flash point of approximately 40.3°C, it serves primarily as a synthetic building block and carbene precursor in organic chemistry research and industrial applications .

Why Generic Substitution Fails for 1,1-Dibromocyclobutane in Synthetic Workflows


Within the C4H6Br2 cyclobutane isomer family, 1,1-dibromocyclobutane (geminal dibromide) is not interchangeable with 1,2-dibromocyclobutane (CAS 89033-70-5) or 1,3-dibromocyclobutane (CAS 89033-71-6) due to fundamentally divergent reactivity and stereochemical properties [1]. While 1,2- and 1,3-dibromocyclobutanes each possess multiple stereoisomers that influence their physical properties and reaction outcomes, the geminal substitution pattern of 1,1-dibromocyclobutane eliminates stereoisomerism entirely and confers a unique electronic environment at the C1 position [2]. This structural distinction directly dictates its utility as a precursor for cyclobutylidenes—reactive carbene intermediates inaccessible from vicinal or distal dibromo isomers—making generic substitution scientifically invalid for applications requiring regioselective carbene generation or geminal functionalization [3].

Quantitative Differentiation of 1,1-Dibromocyclobutane: Comparative Evidence for Scientific Selection


Double Hunsdiecker Synthesis: Comparative Yield and Accessibility Versus Carbene Precursor Alternatives

1,1-Dibromocyclobutane is prepared via a double Hunsdiecker reaction from cyclobutane-1,1-dicarboxylic acid using mercuric oxide and bromine in carbon tetrachloride, a route that is directly applicable to small-ring gem-dicarboxylic acids [1]. In contrast, alternative methods for generating cyclobutylidenes via diazocyclobutanes require reaction of tosylhydrazone sodium salts at temperatures exceeding 200 °C [2]. The double Hunsdiecker route provides a more convenient, lower-temperature synthetic entry to gem-dibromocyclobutanes compared to the high-temperature diazo decomposition pathway.

Synthetic methodology Carbene precursor Decarboxylative bromination

Cyclobutylidene Generation: Regioselective Carbene Precursor with Defined Reaction Outcomes

1,1-Dibromocyclobutane serves as a precursor for cyclobutylidene generation via treatment with methyllithium at −78 °C [1]. In systematic studies of 2-substituted geminal dibromocyclobutanes reacted with methyllithium under identical conditions, the organometallic route produces exclusively a single alkylidenecyclopropane product in each case, in contrast to diazocyclobutane precursors that yield product mixtures at high temperatures [2]. Four different 2-substituted gem-dibromocyclobutanes were evaluated, and B3LYP calculations were employed to rationalize the observed regioselective ring contraction [3]. The unsubstituted parent compound (1,1-dibromocyclobutane) represents the fundamental scaffold from which this predictable carbene chemistry is derived.

Carbene chemistry Organometallic Ring contraction

Physical Property Differentiation: Density and Boiling Point Relative to Positional Isomers

1,1-Dibromocyclobutane exhibits a predicted density of 2.18 g/cm³ (calculated) and a boiling point of 160.8–167.1°C at 760 mmHg . These physical properties differ from those of regioisomeric dibromocyclobutanes and represent the densest C4H6Br2 cyclobutane isomer . The geminal bromine substitution pattern produces a unique electronic and steric environment that influences volatility and liquid-phase behavior compared to 1,2- or 1,3-substituted analogs, though precise comparative experimental boiling point data for all three isomers remain incompletely documented in the peer-reviewed literature.

Physical chemistry Property prediction Isomer comparison

Absence of Stereoisomerism: Eliminating Purification and Characterization Complexity

Unlike 1,2-dibromocyclobutane and 1,3-dibromocyclobutane, each of which exists as cis/trans stereoisomer pairs with distinct chemical and physical properties, 1,1-dibromocyclobutane has no stereoisomers [1]. This structural feature eliminates the need for chiral or stereoisomeric separation and simplifies analytical characterization by NMR spectroscopy and other methods [2]. For procurement purposes, a single lot of 1,1-dibromocyclobutane contains no stereoisomeric impurities that could confound reaction stereochemistry or compromise batch-to-batch reproducibility.

Stereochemistry Analytical characterization Procurement simplification

Optimal Research and Industrial Application Scenarios for 1,1-Dibromocyclobutane (CAS 33742-81-3)


Cyclobutylidene Carbene Precursor for Small-Ring Transformations

This compound serves as the optimal precursor for generating cyclobutylidene, a reactive C4 carbene intermediate, via low-temperature (−78 °C) methyllithium treatment [1]. The geminal dibromide substitution pattern is essential for this transformation, as 1,2- and 1,3-dibromocyclobutane isomers cannot undergo analogous carbene generation. The organometallic route produces a single alkylidenecyclopropane product regioselectively, in contrast to diazo-based alternatives that yield product mixtures at elevated temperatures [2]. This application is ideal for laboratories requiring predictable, single-product carbene insertion or ring-contraction chemistry in complex molecule synthesis.

Synthetic Entry to Functionalized Cyclobutanes via Double Hunsdiecker Methodology

1,1-Dibromocyclobutane is efficiently prepared from cyclobutane-1,1-dicarboxylic acid using the double Hunsdiecker reaction (HgO, Br₂, CCl₄), a procedure specifically optimized for small-ring gem-dicarboxylic acids [3]. This methodology is preferred when a convenient, lower-temperature synthetic route is required, particularly when avoiding the >200 °C conditions associated with diazocyclobutane decomposition pathways [4]. The resulting gem-dibromide serves as a versatile electrophilic building block for subsequent nucleophilic substitution or cross-coupling transformations.

Building Block for (Dibromocyclobuta)aromatic Compounds via Ortho-Dibromomethyl Cyclization

This compound or its substituted derivatives are utilized in the patented synthesis of (dibromocyclobuta)aromatic compounds by cyclizing two ortho-dibromomethyl substituents on an aromatic moiety [5]. The method is exceptionally suitable for synthesizing aromatic compounds substituted with multiple dibromocyclobutane rings, especially on substrates containing 1,2,3,4- or 1,2,4,5-tetra(dibromomethyl) aromatic rings. This application is relevant for materials chemistry and the preparation of specialized aromatic scaffolds where the absence of stereoisomerism in the gem-dibromo unit simplifies product characterization.

Fundamental Physical Organic and Spectroscopic Reference Standard

1,1-Dibromocyclobutane serves as a structurally defined reference compound for fundamental studies of cyclobutane ring puckering, geminal substitution effects on ring conformation, and NMR spectral parameter comparisons [6]. Its IR and Raman spectra feature characteristic absorption bands, and its calculated density (2.18 g/cm³) and boiling point (160.8–167.1°C) provide benchmarks for developing predictive models of cyclobutane physical properties . The absence of stereoisomerism ensures that spectroscopic data represent a single, well-defined molecular entity without stereoisomeric averaging or contamination.

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